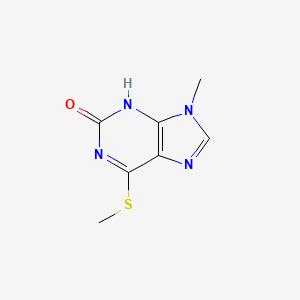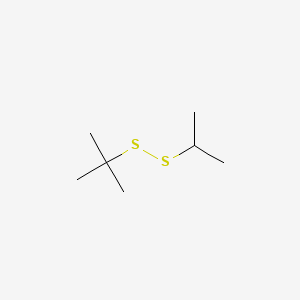
Disulfide, (1-methylethyl) (1,1-dimethylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with isopropyl and tert-butyl groups attached to the sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (1-methylethyl) (1,1-dimethylethyl) typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of isopropyl mercaptan and tert-butyl mercaptan using hydrogen peroxide or iodine as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation to sulfonic acids.
Industrial Production Methods
In industrial settings, the production of Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, (1-methylethyl) (1,1-dimethylethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, forming new sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfide, (1-methylethyl) (1,1-dimethylethyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism of action of Disulfide, (1-methylethyl) (1,1-dimethylethyl) involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are mediated by various enzymes and redox-active molecules, influencing cellular redox homeostasis and signaling pathways.
Comparación Con Compuestos Similares
Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be compared with other disulfides such as:
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar structure but with different alkyl groups attached to the sulfur atoms.
Disulfide, ethyl 1-methylethyl: Contains ethyl and isopropyl groups instead of isopropyl and tert-butyl groups.
The uniqueness of Disulfide, (1-methylethyl) (1,1-dimethylethyl) lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
Propiedades
Número CAS |
43022-60-2 |
|---|---|
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2-methyl-2-(propan-2-yldisulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-6(2)8-9-7(3,4)5/h6H,1-5H3 |
Clave InChI |
ZWAYVJUPUDGBIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


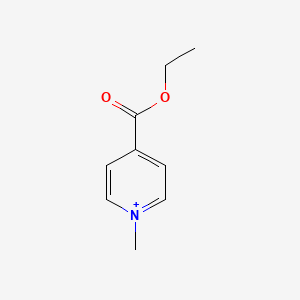
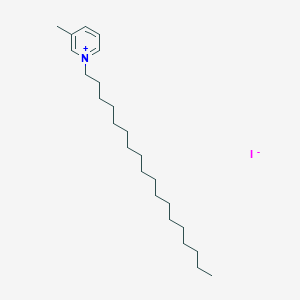
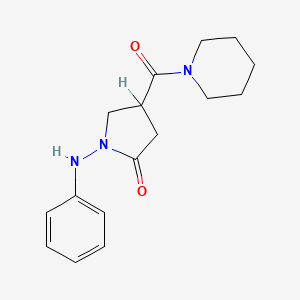
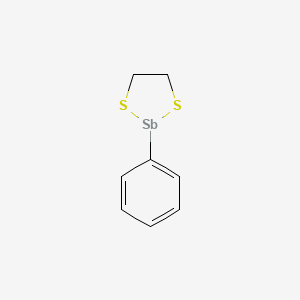


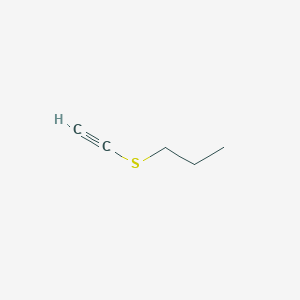
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
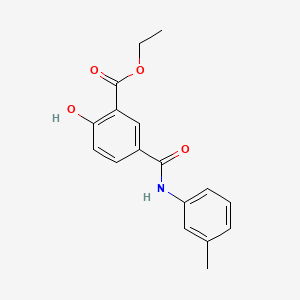
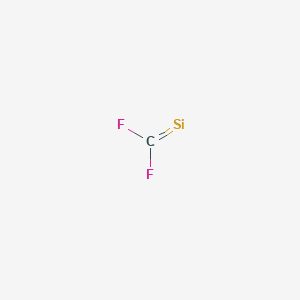
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
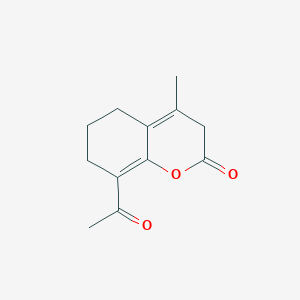
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
